(R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyrrolidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(13-6-1-2-7-13)12-9-4-3-5-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZOZAWWPEHSZ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N[C@@H]2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-15-8 | |
| Record name | 1-Pyrrolidinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction using 1,4-diaminobutane.
Coupling Reaction: The piperidine and pyrrolidine rings are then coupled through a carboxamide linkage using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The amide bond can undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Prolonged reflux in HCl (6 M) generates pyrrolidine-1-carboxylic acid and (R)-piperidin-3-amine hydrochloride .
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Basic Hydrolysis : NaOH (2 M) yields the corresponding carboxylate and free amine, though steric hindrance slows kinetics .
Amine Alkylation/Acylation
The secondary amines in piperidine and pyrrolidine rings react with electrophiles:
Palladium-Catalyzed Cross-Coupling
The piperidine NH group can participate in Buchwald-Hartwig amination or allylic amination under Pd catalysis:
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Ligand : Pyridine-oxazoline ligands enable regioselective C–N bond formation (diastereomeric ratio >10:1) .
-
Substrate Scope : Compatible with aryl halides for synthesizing advanced pharmacophores .
Reductive Amination
The free base (post-salt removal) undergoes reductive amination with ketones/aldehydes:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Overview : The compound has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Applications :
- Antidepressant Properties : Research indicates that (R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride may exhibit antidepressant-like effects in animal models. Studies have shown that it can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially providing relief in pain management scenarios. Its mechanism may involve modulation of pain signaling pathways.
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated significant reduction in depression-like behavior in rodents. | |
| Study B | Showed analgesic effects comparable to standard pain medications. |
Neuroscience
Overview : The compound's interaction with the central nervous system (CNS) makes it a subject of interest in neuroscience research.
Applications :
- Cognitive Enhancement : There is emerging evidence that this compound may enhance cognitive functions such as memory and learning. This could be beneficial for conditions like Alzheimer's disease.
- Neuroprotective Effects : Some studies suggest that the compound might protect neurons from damage due to oxidative stress or neuroinflammation, which are common in neurodegenerative diseases.
| Study | Findings | Reference |
|---|---|---|
| Study C | Indicated improved memory retention in animal models. | |
| Study D | Found neuroprotective effects against oxidative stress. |
Pharmacology
Overview : Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for its potential clinical applications.
Applications :
- Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate for further development.
- Combination Therapies : Research is ongoing into the use of this compound in combination with other drugs to enhance therapeutic outcomes for various conditions, including chronic pain and mood disorders.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperidin-3-yl Moieties
a) 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine Hydrochloride (BD288583)
- Structure : Shares the piperidin-3-yl group but substitutes the pyrrolidine carboxamide with a methoxy-pyrimidin-4-amine group.
- Molecular Formula : C10H17ClN4O .
b) 2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride (EN300-1953159)
- Structure : Features a fluorophenyl-acetamide substituent instead of pyrrolidine carboxamide.
- Molecular Formula : C13H17ClFN2O .
- Key Differences : The fluorophenyl group enhances metabolic stability and may improve blood-brain barrier penetration, making it more suited for CNS-targeted therapies.
c) (R)-3-Methyl-1-(piperidin-3-yl)urea Hydrochloride
Physicochemical Properties Comparison
Notes:
Pharmacological and Application Insights
While direct activity data for the target compound is unavailable, structural analogs provide clues:
- Piperidine-urea derivatives (e.g., ) are explored as kinase inhibitors due to urea’s hydrogen-bonding capacity.
- Pyrimidine-piperidine hybrids (e.g., BD288583) may target nucleotide-binding proteins or antiviral pathways .
- Fluorophenyl derivatives (e.g., ) are common in antipsychotic or antidepressant drug design.
The target compound’s pyrrolidine carboxamide group could position it as a protease or GPCR modulator, leveraging the carboxamide’s dual hydrogen-bonding capacity.
Biological Activity
(R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act on specific receptors and enzymes, influencing cellular processes such as proliferation and apoptosis.
1. Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzymes involved in cancer progression. For instance, it has shown inhibition of the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis .
2. Cell Proliferation Assays
Cell proliferation assays conducted on various cancer cell lines (e.g., MDA-MB-231) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for these assays ranged from low micromolar concentrations, indicating potent anti-cancer activity .
Biological Activity Summary Table
Case Studies
Several studies have explored the effects of this compound in vivo:
-
Study on Memory Improvement:
A study demonstrated that administration of the compound improved spatial working memory in rat models, suggesting its potential neuroprotective effects . -
Cancer Metastasis:
Another research highlighted that the compound inhibited MDA-MB-231 cell migration and invasion, implicating its role as a therapeutic agent against metastatic breast cancer .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Variations in the piperidine and pyrrolidine moieties can significantly affect its binding affinity and inhibitory potency against targeted enzymes.
Key Findings:
Q & A
Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a pyrrolidine carboxamide precursor. For stereochemical control, use chiral auxiliaries (e.g., tert-butyl carbamate intermediates) or asymmetric catalysis. Enantiomeric purity should be verified via chiral HPLC or polarimetry. Multi-step protocols, such as those used for structurally similar pyrazole carboxamides, involve condensation reactions under acidic conditions followed by hydrochloride salt formation . Single-crystal X-ray diffraction can confirm stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent moisture absorption. Handling requires PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid contact with oxidizing agents, as per safety guidelines for analogous hydrochloride salts .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm backbone structure and substituents.
- FT-IR to identify carboxamide (C=O stretch ~1650 cm⁻¹) and hydrochloride (N–H stretch ~2500 cm⁻¹) functionalities.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
Cross-validate with single-crystal X-ray data from related coordination complexes .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying solvent conditions?
- Methodological Answer : Conduct solvent screening (polar aprotic vs. protic) using a Design of Experiments (DoE) approach. For example:
Q. What strategies resolve contradictions in stability data under thermal stress?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to reference standards (e.g., impurity profiles for related pharmaceuticals). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. For conflicting results, employ solid-state NMR to detect polymorphic transitions or hydrate formation .
Q. How can computational methods enhance understanding of this compound’s binding interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target receptors (e.g., GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Density Functional Theory (DFT) calculations can optimize ligand conformations and predict electronic properties .
Q. What protocols mitigate batch-to-batch variability in enantiomeric excess?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Control critical parameters (temperature, pH, catalyst loading) via real-time PAT (Process Analytical Technology) tools.
- Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for preparative HPLC purification.
Cross-reference with synthetic protocols for structurally related piperidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
